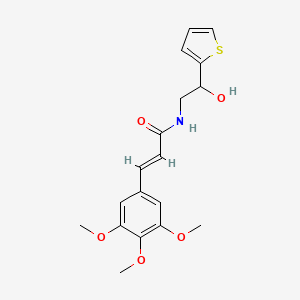

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Description

Properties

IUPAC Name |

(E)-N-(2-hydroxy-2-thiophen-2-ylethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO5S/c1-22-14-9-12(10-15(23-2)18(14)24-3)6-7-17(21)19-11-13(20)16-5-4-8-25-16/h4-10,13,20H,11H2,1-3H3,(H,19,21)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZCFPMXPMQMKZ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-(2-hydroxy-2-(thiophen-2-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Molecular Formula : CHNOS

- Molecular Weight : 341.39 g/mol

- CAS Number : 2035018-08-5

The presence of thiophene rings and an acrylamide moiety suggests the potential for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiophene rings can engage in π-π stacking interactions, while the acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This can lead to modulation of several biochemical pathways, including:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may act as a positive allosteric modulator influencing neurotransmission.

- Calcium Channels : It may also affect voltage-gated calcium channels, impacting cellular excitability and signaling.

Antinociceptive and Anti-inflammatory Effects

Recent studies have highlighted the potential of related compounds (such as DM497) that share structural similarities with this compound. These studies utilized mouse models to assess pain relief and anti-inflammatory properties:

- Study Design : Mice were subjected to oxaliplatin-induced neuropathic pain models.

- Results : Compounds demonstrated significant analgesic effects, suggesting similar potential for the compound due to structural parallels.

Antimicrobial Activity

Compounds with similar thiophene structures have shown antimicrobial properties against various pathogens. While specific data on this compound is limited, it is hypothesized that its structure could confer similar activities.

Case Studies

Several case studies have explored related compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| DM497 | Antinociceptive | |

| DM490 | Anti-inflammatory | |

| Thiophene Derivatives | Antimicrobial |

These studies provide insights into the biological potential of compounds with similar frameworks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Acrylamide Derivatives

Table 1: Structural and Functional Comparison

Key Observations :

Key Observations :

- Catalysts : EDCI/HOBt and Mukaiyama reagents are standard for acrylamide synthesis, ensuring high regioselectivity .

- Purification : Silica gel chromatography is universally employed, though yields vary with substituent complexity .

Anticancer Activity:

- Target Compound : While direct data are unavailable, structural analogs like YLT26 induce apoptosis via ROS-mitochondrial pathways, suggesting a similar mechanism .

- Combretastatin Hybrids (e.g., compounds in ): Exhibit IC50 values <1 µM against breast cancer cells, attributed to tubulin binding. The hydroxyethyl-thiophene group may mimic combretastatin’s phenolic moiety for enhanced binding .

Antifungal Activity:

- Phthalimide derivatives (e.g., (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide) show moderate antifungal activity, with potency correlating to methoxy group count . The target compound’s trimethoxy group likely confers similar effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.